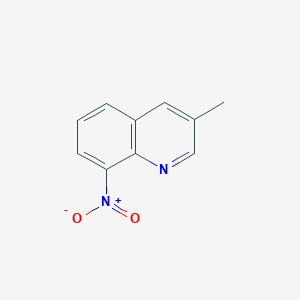
3-Metil-8-nitroquinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-8-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline ring system substituted with a methyl group at the third position and a nitro group at the eighth position
Aplicaciones Científicas De Investigación
3-Methyl-8-nitroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The safety information for 3-Methyl-8-nitroquinoline includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Direcciones Futuras
Quinoline and its derivatives have become essential compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of quinoline derivatives .
Mecanismo De Acción
Target of Action
3-Methyl-8-nitroquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are known to have a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , and antimicrobial activities.
Mode of Action
Quinoline, the parent compound, is known to undergo nucleophilic and electrophilic substitution reactions . It’s plausible that 3-Methyl-8-nitroquinoline may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad spectrum of bio-responses of quinoline derivatives , it’s likely that multiple pathways could be affected.
Pharmacokinetics
It’s known that the compound is solid at room temperature , which could influence its bioavailability.
Result of Action
Quinoline derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , and antimicrobial activities.
Action Environment
It’s known that the compound should be stored in a dry environment at 2-8°c , suggesting that temperature and humidity could influence its stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-8-nitroquinoline can be achieved through several classical methods, including the Skraup, Friedländer, and Doebner-von Miller syntheses. These methods typically involve the cyclization of aniline derivatives with suitable aldehydes or ketones under acidic conditions. For instance, the Skraup synthesis involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene .
Industrial Production Methods: Industrial production of 3-Methyl-8-nitroquinoline often employs more efficient and scalable methods, such as microwave-assisted synthesis, which offers shorter reaction times and higher yields. Additionally, the use of recyclable catalysts and solvent-free conditions are explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-8-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 3-Methyl-8-aminoquinoline.
Substitution: Various substituted quinolines depending on the reagents used.
Comparación Con Compuestos Similares
8-Nitroquinoline: Similar in structure but lacks the methyl group at the third position.
3-Methylquinoline: Similar in structure but lacks the nitro group at the eighth position.
Quinoline: The parent compound without any substituents.
Uniqueness: 3-Methyl-8-nitroquinoline is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogues.
Propiedades
IUPAC Name |
3-methyl-8-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-5-8-3-2-4-9(12(13)14)10(8)11-6-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHMTTROZUHZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)[N+](=O)[O-])N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
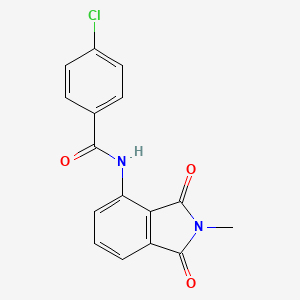
![[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-tert-butylbenzoate](/img/structure/B2461480.png)
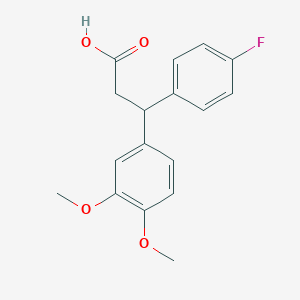
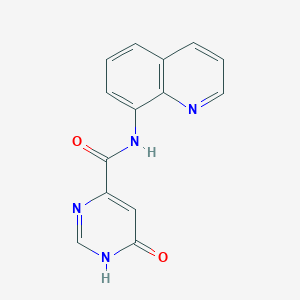
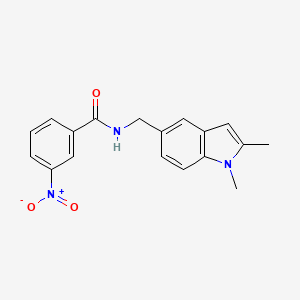
![[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2461487.png)
![8-((2-Chlorobenzyl)oxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2461488.png)
![4-acetyl-N-[(5,6-dichloropyridin-3-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2461491.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2461492.png)
![N-(2,5-dichlorophenyl)-2-{6-methyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2461495.png)
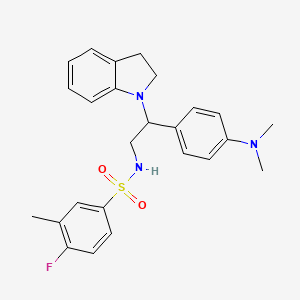
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2461497.png)
![5-(azepan-1-yl)-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2461498.png)
![Ethyl 6-acetyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2461499.png)
